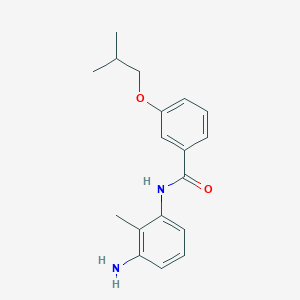

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide

CAS No.: 1020055-64-4

Cat. No.: VC2623306

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020055-64-4 |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide |

| Standard InChI | InChI=1S/C18H22N2O2/c1-12(2)11-22-15-7-4-6-14(10-15)18(21)20-17-9-5-8-16(19)13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) |

| Standard InChI Key | UUQVTRAYEKPJQB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OCC(C)C)N |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OCC(C)C)N |

Introduction

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide is a synthetic organic compound that belongs to the benzamide class. It features a unique chemical structure, which includes an amino group, a methyl substituent on the phenyl ring, and an isobutoxy group attached to the benzamide moiety. This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Synthesis

The synthesis of N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide typically involves the reaction of appropriate starting materials, such as 3-amino-2-methylbenzoic acid and isobutyl alcohol, in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method facilitates the efficient formation of the amide bond under controlled conditions, similar to the synthesis of related benzamides.

Potential Applications

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide's unique structure makes it a valuable candidate for further research in various scientific fields. Its potential applications include:

-

Medicinal Chemistry: The compound's structure suggests it could interact with biological targets, such as enzymes or receptors, potentially leading to therapeutic effects.

-

Materials Science: Its chemical properties might be useful in the development of new materials with specific functionalities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume